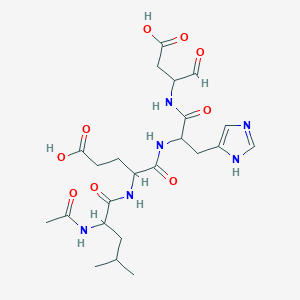

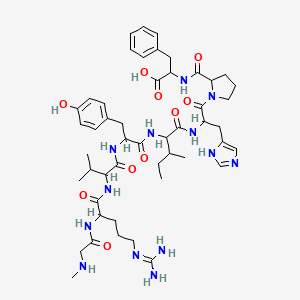

Ac-Leu-Glu-His-Asp-CHO

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Il est principalement connu pour son rôle d'inhibiteur réversible de la caspase-9, une protéase à cystéine impliquée dans l'initiation des voies d'apoptose . Ce composé a des implications significatives dans l'étude de l'apoptose et des processus cellulaires associés.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Ac-Leu-Glu-His-Asp-CHO est synthétisé par des techniques de synthèse peptidiqueLa synthèse utilise généralement des méthodes de synthèse peptidique en phase solide (SPPS), qui permettent l'assemblage efficace de la chaîne peptidique .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour this compound ne soient pas largement documentées, l'approche générale implique des techniques de synthèse peptidique à grande échelle. Ces méthodes utilisent des synthétiseurs peptidiques automatisés et une chromatographie liquide haute performance (CLHP) pour la purification afin de garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de réactions

Ac-Leu-Glu-His-Asp-CHO subit principalement des réactions typiques des aldéhydes peptidiques. Celles-ci comprennent:

Oxydation: Le groupe aldéhyde peut être oxydé en acide carboxylique.

Réduction: Le groupe aldéhyde peut être réduit en alcool primaire.

Substitution: Le groupe aldéhyde peut participer à des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation: Réactifs tels que le permanganate de potassium (KMnO₄) ou le trioxyde de chrome (CrO₃) en milieu acide.

Réduction: Réactifs tels que le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium et d'aluminium (LiAlH₄).

Substitution: Nucléophiles tels que les amines ou les hydrazines dans des conditions douces.

Principaux produits formés

Oxydation: Ac-Leu-Glu-His-Asp-COOH (dérivé acide carboxylique).

Réduction: Ac-Leu-Glu-His-Asp-CH₂OH (dérivé alcool primaire).

Substitution: Divers dérivés substitués en fonction du nucléophile utilisé.

Applications De Recherche Scientifique

Ac-Leu-Glu-His-Asp-CHO a un large éventail d'applications en recherche scientifique:

Chimie: Utilisé comme composé modèle pour étudier la chimie des peptides et la réactivité des aldéhydes.

Industrie: Utilisé dans le développement de tests et d'outils diagnostiques liés à l'apoptose.

Mécanisme d'action

This compound exerce ses effets en inhibant la caspase-9, une enzyme clé de la voie mitochondriale de l'apoptose. Le composé se lie au site actif de la caspase-9, empêchant son activation et le clivage subséquent des caspases en aval telles que les caspases-3, -6 et -7 . Cette inhibition perturbe la cascade de signalisation apoptotique, empêchant ainsi la mort cellulaire programmée.

Mécanisme D'action

Ac-Leu-Glu-His-Asp-CHO exerts its effects by inhibiting caspase-9, a key enzyme in the mitochondrial pathway of apoptosis. The compound binds to the active site of caspase-9, preventing its activation and subsequent cleavage of downstream caspases such as caspase-3, -6, and -7 . This inhibition disrupts the apoptotic signaling cascade, thereby preventing programmed cell death.

Comparaison Avec Des Composés Similaires

Composés similaires

Ac-Asp-Glu-Val-Asp-CHO: Un inhibiteur de la caspase-3.

Ac-YVAD-CHO: Un inhibiteur de la caspase-1.

Z-VAD-FMK: Un inhibiteur pan-caspase.

Unicité

Ac-Leu-Glu-His-Asp-CHO est unique dans sa spécificité pour la caspase-9, ce qui en fait un outil précieux pour étudier la voie intrinsèque de l'apoptose. Contrairement aux autres inhibiteurs de la caspase, il cible sélectivement la caspase-9 sans affecter de manière significative les autres caspases .

Propriétés

Formule moléculaire |

C23H34N6O9 |

|---|---|

Poids moléculaire |

538.6 g/mol |

Nom IUPAC |

4-[(2-acetamido-4-methylpentanoyl)amino]-5-[[1-[(1-carboxy-3-oxopropan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C23H34N6O9/c1-12(2)6-17(26-13(3)31)23(38)28-16(4-5-19(32)33)21(36)29-18(7-14-9-24-11-25-14)22(37)27-15(10-30)8-20(34)35/h9-12,15-18H,4-8H2,1-3H3,(H,24,25)(H,26,31)(H,27,37)(H,28,38)(H,29,36)(H,32,33)(H,34,35) |

Clé InChI |

LRHHFDQCXBPQLY-UHFFFAOYSA-N |

SMILES canonique |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C=O)NC(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dihydroxy-2-(hydroxymethyl)-8,9,10-trimethoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one](/img/structure/B12318077.png)

![5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one, 9a-(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-, [1aR-(1aalpha,1bbeta,4abeta,7aalpha,7balpha,8alpha,9beta,9aalpha)]-](/img/structure/B12318093.png)

![(4-nitrophenyl)methyl N-[1-[[1-(cyclopentanecarbonyl)-4-hydroxy-4-phenylpyrrolidin-3-yl]methyl]piperidin-4-yl]-N-prop-2-enylcarbamate](/img/structure/B12318106.png)